molecular formula C9H8BrN3 B2524502 1-(2-Bromophenyl)-1H-pyrazol-5-amine CAS No. 1155574-39-2

1-(2-Bromophenyl)-1H-pyrazol-5-amine

Cat. No. B2524502
CAS RN: 1155574-39-2
M. Wt: 238.088
InChI Key: ZSXYTEXGKBYULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Bromophenyl)-1H-pyrazol-5-amine” is a chemical compound. It contains a bromophenyl group, which is a benzene ring with a bromine atom and a phenyl group attached, and a pyrazol-5-amine group, which is a five-membered ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromophenyl)-1H-pyrazol-5-amine” were not found, bromophenols can be produced by electrophilic halogenation of phenol with bromine . Another method involves heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-1H-pyrazol-5-amine” would consist of a benzene ring with a bromine atom and a phenyl group attached, and a pyrazol-5-amine group .


Chemical Reactions Analysis

Bromophenols can undergo various reactions. For instance, they can participate in electrophilic aromatic substitution reactions . They can also react with aliphatic primary amines in the presence of a palladium catalyst .

Scientific Research Applications

Dyestuff Intermediates

1-(2-Bromophenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the production of dyes. Its chemical properties make it valuable for synthesizing various dyestuffs used in textiles, plastics, and other materials .

Agrochemicals and Pesticides

The compound’s structural features make it relevant for developing agrochemicals and pesticides. Researchers explore its potential as an active ingredient or intermediate in crop protection products.

These applications highlight the versatility of 1-(2-Bromophenyl)-1H-pyrazol-5-amine and underscore its significance in various scientific endeavors. If you need further details or additional applications, feel free to ask

Future Directions

While specific future directions for “1-(2-Bromophenyl)-1H-pyrazol-5-amine” were not found, research into similar compounds continues. For instance, new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

properties

IUPAC Name

2-(2-bromophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYTEXGKBYULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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